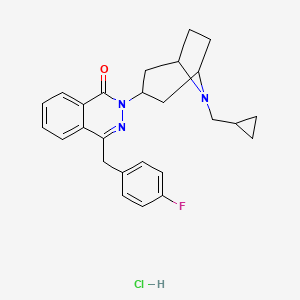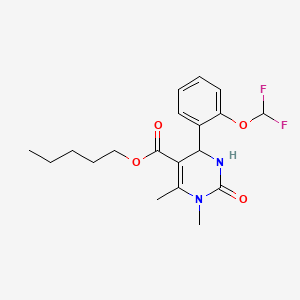
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1,1-dioxide, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1,1-dioxide, cis- is a complex organic compound It features a thiomorpholine ring, a dichlorophenyl group, a triazole ring, and a dioxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,4-dichlorophenyl derivatives, triazole precursors, and dioxolane intermediates. The synthesis could involve:
Formation of the dioxolane ring: This might be achieved through a condensation reaction between a diol and an aldehyde or ketone.
Attachment of the triazole ring: This could involve a click chemistry reaction, such as the Huisgen cycloaddition.
Formation of the thiomorpholine ring: This might be synthesized through a cyclization reaction involving sulfur-containing reagents.
Final assembly: The various fragments are then coupled together under specific conditions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the triazole ring or the dioxolane moiety.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the triazole ring suggests it might have antifungal or antimicrobial properties, similar to other triazole-containing drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its unique structure might impart desirable properties, such as increased stability or reactivity.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could inhibit fungal enzymes, while the dichlorophenyl group might interact with bacterial cell membranes.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole-containing compound with antifungal properties.
Chlorothalonil: A dichlorophenyl-containing compound used as a pesticide.
Morpholine derivatives: Compounds with similar ring structures used in various chemical applications.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which might confer a unique set of properties. For example, the presence of both a triazole ring and a dichlorophenyl group could make it particularly effective as an antimicrobial agent.
特性
CAS番号 |
103661-11-6 |
|---|---|
分子式 |
C23H24Cl2N4O5S |
分子量 |
539.4 g/mol |
IUPAC名 |
4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C23H24Cl2N4O5S/c24-17-1-6-21(22(25)11-17)23(14-29-16-26-15-27-29)33-13-20(34-23)12-32-19-4-2-18(3-5-19)28-7-9-35(30,31)10-8-28/h1-6,11,15-16,20H,7-10,12-14H2/t20-,23-/m1/s1 |
InChIキー |
NXNZKDHSGPOMKE-NFBKMPQASA-N |
異性体SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



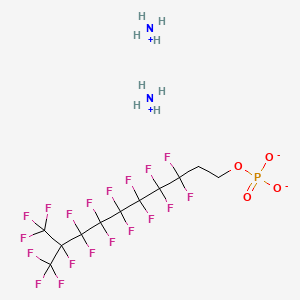

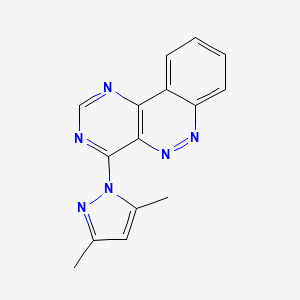
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)
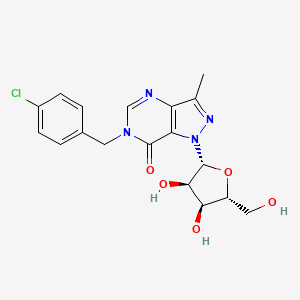
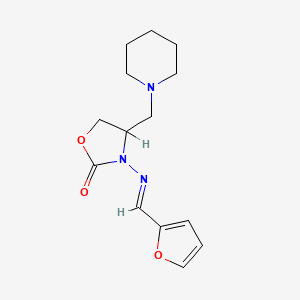

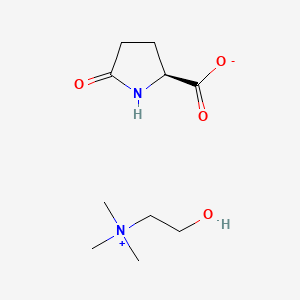
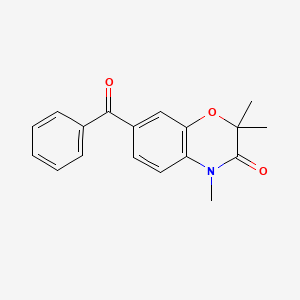
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
